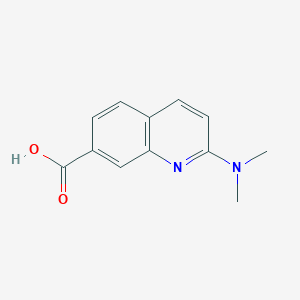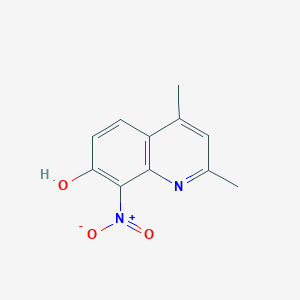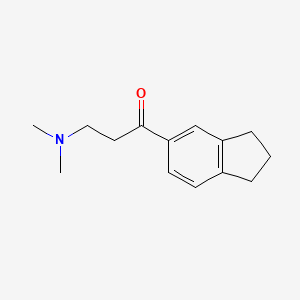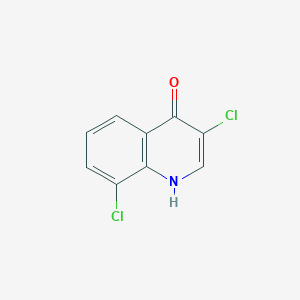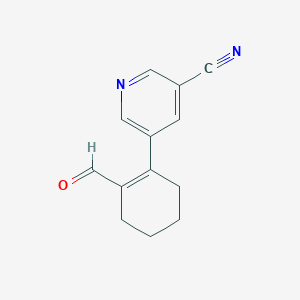
5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile is a chemical compound with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol . This compound is characterized by the presence of a formyl group attached to a cyclohexene ring, which is further connected to a nicotinonitrile moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclohexanone with a suitable nitrile compound under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The formyl group and the nicotinonitrile moiety play crucial roles in its reactivity and interactions. These interactions can lead to various biological effects, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile can be compared with other similar compounds, such as:
- 5-(2-Formylcyclohex-1-en-1-yl)pyridine
- 5-(2-Formylcyclohex-1-en-1-yl)benzonitrile These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the formyl group, cyclohexene ring, and nicotinonitrile moiety in this compound distinguishes it from these similar compounds .
Eigenschaften
Molekularformel |
C13H12N2O |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
5-(2-formylcyclohexen-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c14-6-10-5-12(8-15-7-10)13-4-2-1-3-11(13)9-16/h5,7-9H,1-4H2 |
InChI-Schlüssel |
OGYOSXVWMHMLRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C1)C=O)C2=CN=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


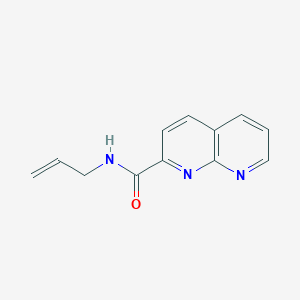
![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)

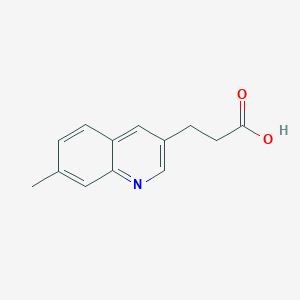

![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)


